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Compound of Interest

Benzyl 3-aminopyrrolidine-1-
Compound Name:
carboxylate

Cat. No. B0G6SS3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR,
and MS) for Benzyl 3-aminopyrrolidine-1-carboxylate. Due to the limited availability of
published experimental spectra for this specific compound, this document presents predicted
data based on the analysis of its structural features and comparison with analogous
compounds. It also outlines standardized experimental protocols for acquiring such data.

Chemical Structure and Properties
o |[UPAC Name: Benzyl 3-aminopyrrolidine-1-carboxylate

e Molecular Formula: C12H16N202

e Molecular Weight: 220.27 g/mol

o CAS Number: 185057-50-5[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Benzyl 3-
aminopyrrolidine-1-carboxylate. These predictions are derived from established chemical
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shift ranges, correlation tables, and fragmentation patterns of similar functional groups and

molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS at 0.00 ppm)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.35 m 5H Ar-H
~5.13 s 2H O-CH2-Ph
Pyrrolidine Ring
~3.6-3.2 m 4H Protons (C2-Hz, C5-
H2)
Pyrrolidine Rin
~3.1 m 1H Y I
Proton (C3-H)
Pyrrolidine Ring
~21 m 1H
Proton (C4-Ha)
Pyrrolidine Rin
~1.8 m 1H Y 9
Proton (C4-Hb)
~1.6 brs 2H NH2

Table 2: Predicted 3C NMR Data (Solvent: CDCIs, Reference: CDCls at 77.16 ppm)

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6, ppm)

Assignment

~155.0 C=0 (Carbamate)
~136.5 Ar-C (Quaternary)
~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~67.0 O-CHz-Ph

~51.0 Pyrrolidine C3
~47.0 Pyrrolidine C2 or C5
~46.0 Pyrrolidine C2 or C5
~34.0 Pyrrolidine C4

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?)

Intensity

Assignment

3350 - 3250 Medium, Sharp (doublet) N-H Stretch (Primary Amine)[2]
3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch

~ 1690 Strong C=0 Stretch (Carbamate)
1650 - 1580 Medium N-H Bend (Primary Amine)[2]
1600, 1495 Medium to Weak Aromatic C=C Bending

1250 - 1020 Medium C-N Stretch[2]

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Fragmentation

miz lon

220 [M]* (Molecular lon)

176 [M - C2HaN]*

108 [C7HsO]*

91 [C7H7]* (Tropylium ion, often the base peak)
77 [CeHs]*

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.
Instrument parameters may need to be optimized for the specific sample and equipment used.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of Benzyl 3-aminopyrrolidine-1-carboxylate in
approximately 0.7 mL of deuterated chloroform (CDCIs).[1] For 13C NMR, a more
concentrated sample (50-100 mg) may be required.[1]

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).
o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

[¢]

o

Place the tube in the NMR spectrometer.

o

Acquire the *H NMR spectrum. Typical acquisition time is a few minutes.

o

Acquire the 13C NMR spectrum. This may require a longer acquisition time (20-60 minutes
or more) depending on the sample concentration.[1]
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IR Spectroscopy

e Sample Preparation:

o Neat (Liquid Film): If the sample is a liquid, a thin film can be prepared between two
potassium bromide (KBr) or sodium chloride (NacCl) plates.

o Solution: Dissolve the compound in a suitable solvent that has minimal interference in the
IR spectrum, such as chloroform (CHCIs) or carbon tetrachloride (CCls). The solution is
then placed in a liquid sample cell.

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and
press it into a thin, transparent disk.[3]

o Data Acquisition:
o Place the prepared sample in the IR spectrometer.

o Record the spectrum, typically in the range of 4000 to 400 cm~1.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds, this can be done via direct infusion or through a gas
chromatography (GC) inlet. For non-volatile compounds, techniques like electrospray
ionization (ESI) from a liquid solution are common.

« lonization: lonize the sample molecules. Electron Impact (El) is a common method for
volatile compounds, which typically generates a molecular ion and various fragment ions.[4]
ESl is a softer ionization technique often used for less volatile or thermally labile compounds.

o Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Workflow Visualization
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The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like Benzyl 3-aminopyrrolidine-1-carboxylate.

Compound Synthesis & Purification

Synthesis of Benzyl
3-aminopyrrolidine-1-carboxylate
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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